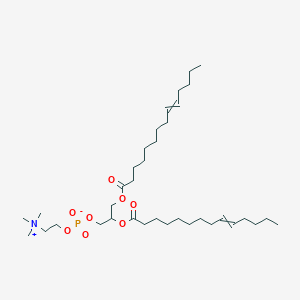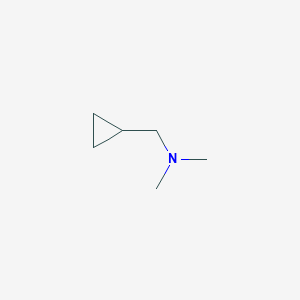
4-amino-N-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with another three-carbon fragment to form the six-membered pyrimidine ring. Another approach is the [4+2] cyclization, where a four-carbon fragment reacts with a two-carbon fragment .
Industrial Production Methods
Industrial production of this compound often employs domino reactions, which are sequences of chemical reactions that occur consecutively without the need to isolate intermediates. These methods are advantageous as they can be more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
4-amino-N-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials for solar energy and energy-rich substances.
Mecanismo De Acción
The mechanism of action of 4-amino-N-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as VEGFR-2, which plays a role in cancer cell proliferation . The compound’s sulfur atom can also participate in redox reactions, influencing oxidative processes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds share a similar thioxopyrimidine core but differ in their substituents.
4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: These compounds also contain a thioxopyrimidine ring but have different functional groups.
Uniqueness
4-amino-N-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide is unique due to its specific combination of an amino group, a phenyl group, and a thioxo group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H10N4OS |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
6-amino-N-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c12-9-8(6-13-11(17)15-9)10(16)14-7-4-2-1-3-5-7/h1-6H,(H,14,16)(H3,12,13,15,17) |
Clave InChI |
TZSUZBPNVYYKML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(NC(=S)N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14098183.png)
![1-(4-Methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098185.png)

![[17-(6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14098188.png)

![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14098193.png)
![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/structure/B14098197.png)


![2-Benzyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098224.png)


![1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098245.png)
